7-Oxa-11-azaspiro[5.6]dodecane

Physicochemical property comparison Lipophilicity CNS drug design

7-Oxa-11-azaspiro[5.6]dodecane (CAS 1484785-53-6) is a saturated heterospirocyclic amine scaffold containing one oxygen and one nitrogen atom integrated into a rigid [5.6]-spiro framework. It has a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.26 g·mol⁻¹.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 1484785-53-6
Cat. No. B1466496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-11-azaspiro[5.6]dodecane
CAS1484785-53-6
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNCCCO2
InChIInChI=1S/C10H19NO/c1-2-5-10(6-3-1)9-11-7-4-8-12-10/h11H,1-9H2
InChIKeyYTWSONDGYCENJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-11-azaspiro[5.6]dodecane (CAS 1484785-53-6) – A Structurally Distinct Heterospirocyclic Amine for Fragment-Based and Medicinal Chemistry


7-Oxa-11-azaspiro[5.6]dodecane (CAS 1484785-53-6) is a saturated heterospirocyclic amine scaffold containing one oxygen and one nitrogen atom integrated into a rigid [5.6]-spiro framework. It has a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.26 g·mol⁻¹ . Unlike common morpholine or piperidine building blocks, its spirocyclic architecture imparts a distinct three-dimensional exit vector geometry. Key computed physicochemical parameters include a predicted LogP of 1.70, a topological polar surface area (TPSA) of 21.26 Ų, two H-bond acceptor sites, one H-bond donor, and zero rotatable bonds, indicating a highly rigid scaffold .

Why Generic Heterocyclic Amines Cannot Replace 7-Oxa-11-azaspiro[5.6]dodecane in Lead Optimization


The spirocyclic junction in 7-oxa-11-azaspiro[5.6]dodecane enforces a precise and rigid three-dimensional orientation of the amine and ether heteroatoms, which is fundamentally absent in planar or monocyclic analogues such as morpholine or piperidine. This conformational pre-organization directly impacts molecular recognition events: the vector angle between the N-substituent and the core scaffold differs substantially from that of simple saturated heterocycles. Furthermore, the combination of an oxygen-containing tetrahydropyran ring and a nitrogen-containing azepane ring within a single spiro-fused system creates a unique hydrogen-bonding pharmacophore that standard building blocks cannot mimic. Consequently, substituting this scaffold in a structure–activity relationship (SAR) series with a morpholine or piperidine derivative is expected to abolish or drastically alter target binding, as the three-dimensional spatial arrangement of key pharmacophoric elements is intrinsic to the spiro architecture and cannot be replicated by monocyclic congeners [1].

Quantitative Differentiation Evidence for 7-Oxa-11-azaspiro[5.6]dodecane Versus Closest Spirocyclic and Monocyclic Analogs


Lipophilicity Comparison: 7-Oxa-11-azaspiro[5.6]dodecane Exhibits >2 Log Units Higher Lipophilicity Than 3,10-Dioxa-7-azaspiro[5.6]dodecane

A comparison of predicted LogP values reveals a pronounced lipophilicity difference between 7-oxa-11-azaspiro[5.6]dodecane and its bis-ether congener 3,10-dioxa-7-azaspiro[5.6]dodecane. The target compound exhibits a LogP of 1.70 , whereas the dioxa analogue displays a LogP of −0.47 [1], a difference exceeding two log units. This difference reflects the replacement of one oxygen atom with a methylene unit, substantially increasing the scaffold's hydrophobic character. Such a shift is critical when optimizing blood–brain barrier penetration or targeting lipophilic enzyme pockets. The measured difference of ΔLogP ≈ 2.17 between the two scaffolds translates to an estimated >100-fold difference in octanol/water partition coefficient, a decisive factor for partitioning into lipid-rich compartments.

Physicochemical property comparison Lipophilicity CNS drug design

Topological Polar Surface Area: 7-Oxa-11-azaspiro[5.6]dodecane Offers Lower TPSA Than the Dioxa Analog, Favoring Passive Membrane Permeability

Topological polar surface area (TPSA) is a key descriptor for predicting passive intestinal absorption and blood–brain barrier permeation. The single-oxygen-containing 7-oxa-11-azaspiro[5.6]dodecane exhibits a TPSA of 21.26 Ų , while the bis-ether analogue 3,10-dioxa-7-azaspiro[5.6]dodecane possesses a TPSA of 30 Ų [1]. A TPSA below 60 Ų is generally favorable for CNS penetration; however, the 29% lower TPSA of the target compound indicates a reduced polar surface, which is predicted to enhance passive diffusion across lipid bilayers. In the context of lead optimization, this 8.74 Ų reduction can lower the desolvation penalty upon membrane insertion and potentially improve oral bioavailability in comparison to the more polar dioxa scaffold.

Physicochemical property comparison Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count: The Mono-oxa Scaffold Provides Two HBA Sites, Offering Different Solubility Profiles Than the Three-HBA Dioxa Analog

Hydrogen bond acceptor (HBA) count is a direct structural determinant of aqueous solubility and drug–target hydrogen-bond networks. The mono-oxa-azaspiro scaffold presents two HBA sites (one ether oxygen and one amine nitrogen) , whereas the corresponding dioxa scaffold incorporates three HBA sites (two ether oxygens and one amine nitrogen) [1]. Fewer H-bond acceptors reduce the compound's hydration free energy, which can improve solubility in lipid environments while potentially decreasing aqueous solubility. The higher lipophilicity of 7-oxa-11-azaspiro[5.6]dodecane is thus structurally correlated with its reduced hydrogen-bonding capacity. In the design of inhibitors for hydrophobic enzyme pockets, the 2-HBA scaffold may establish more specific, directional interactions rather than engaging in non-productive solvation.

Physicochemical property comparison Hydrogen bonding Solubility

Conformational Rigidity: Zero Rotatable Bonds Establish a Pre-Organized Pharmacophore Compared to Flexible Aliphatic Amine Analogs

The structural rigidity of spirocyclic scaffolds is a recognized driver of binding affinity, as conformational pre-organization reduces the entropic penalty upon target binding [1]. 7-Oxa-11-azaspiro[5.6]dodecane possesses zero rotatable bonds . In contrast, acyclic secondary amine building blocks such as N-methylhexylamine or 4-methoxybutylamine possess multiple rotatable bonds (typically 4–7), leading to conformational flexibility that must be frozen upon binding. By rigidly displaying the nitrogen atom at a fixed orientation relative to the tetrahydropyran oxygen, the spiro scaffold provides a unique three-dimensional pharmacophore that flexible analogs cannot achieve without substantial entropic cost. This property is shared by the entire spiro[5.6] family and thus represents a class-level advantage over non-spirocyclic competitors.

Conformational analysis Scaffold rigidity Entropic benefit

Optimal Deployment Scenarios for 7-Oxa-11-azaspiro[5.6]dodecane Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Programs Requiring Balanced Lipophilicity

Given its LogP of 1.70 and low TPSA of 21.26 Ų, 7-oxa-11-azaspiro[5.6]dodecane occupies a favorable property space for CNS drug discovery . The scaffold's >100-fold higher lipophilicity relative to the dioxa analog [1] makes it the preferred core when fragment libraries require adequate brain penetration potential. Its rigid, zero-rotatable-bond architecture also ensures that fragment hits will generate clean, interpretable SAR, as conformational flexibility does not confound binding affinity measurements.

Scaffold-Hopping from Morpholine/Piperidine Series to Improve Intellectual Property Position and Selectivity

Programs seeking to replace morpholine or piperidine motifs with a patentably distinct, three-dimensional alternative can deploy this spiro scaffold. The spirocyclic architecture provides novel chemical space coverage compared to flat heterocycles, as highlighted in the Carreira group's spirocycle initiatives . The presence of both an oxygen and nitrogen heteroatom in a fixed geometry creates a unique hydrogen-bonding pattern that may confer selectivity advantages over broadly used simple amines, although direct selectivity data remain to be generated for this specific compound.

Synthesis of Sigma-Receptor Ligands with Tunable Lipophilicity

Oxa-azaspiro compounds, including derivatives of the 7-oxa-11-azaspiro[5.6]dodecane scaffold, have been claimed as sigma-receptor ligands with therapeutic potential in pain . The significant lipophilicity gap (ΔLogP ≈ 2.17) [1] between the mono-oxa variant and the corresponding dioxa analogue enables medicinal chemistry teams to strategically dial in the desired CNS penetration or peripheral restriction by selecting the appropriate spiro[5.6] core. This is especially relevant for sigma-1 vs. sigma-2 receptor selectivity optimization, where lipophilic interactions dominate the pharmacophore.

Diversity-Oriented Synthesis (DOS) and Library Construction Leveraging Spirocyclic Exit Vectors

The 7-oxa-11-azaspiro[5.6]dodecane scaffold offers a single well-defined nitrogen attachment point and a rigid tetrahydropyran oxygen in a fixed orientation, providing two distinct exit vectors for further functionalization . Its superior lipophilicity compared to more polar spiro analogs [1] makes it a preferred intermediate when generating compound libraries aimed at hydrophobic binding sites. The combination of rigidity and moderate lipophilicity fills a gap in current spirocyclic building block collections that are often skewed toward highly polar or fully carbocyclic structures.

Quote Request

Request a Quote for 7-Oxa-11-azaspiro[5.6]dodecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.